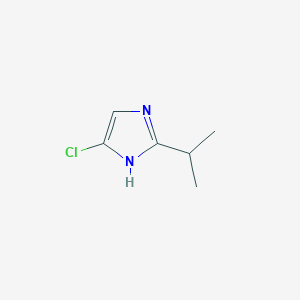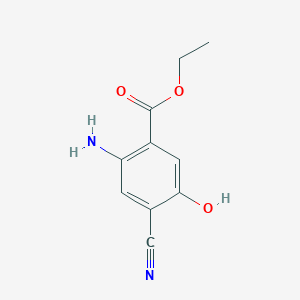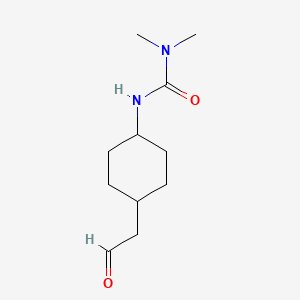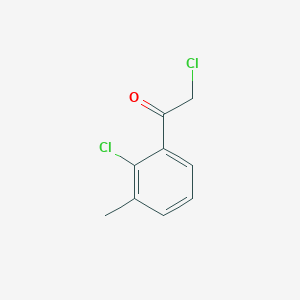
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is a heterocyclic compound that features both an imidazolidinone and a dioxidothietane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diamines with carbonyl-containing compounds, followed by the incorporation of the dioxidothietane moiety through a series of oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidinones .
Wissenschaftliche Forschungsanwendungen
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism by which 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but lacking the dioxidothietane moiety.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Thiazolidin-4-one: A compound with a sulfur atom in the ring, offering different reactivity and applications.
Uniqueness
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is unique due to the presence of the dioxidothietane moiety, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C6H10N2O3S |
|---|---|
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
3-(1,1-dioxothietan-3-yl)imidazolidin-4-one |
InChI |
InChI=1S/C6H10N2O3S/c9-6-1-7-4-8(6)5-2-12(10,11)3-5/h5,7H,1-4H2 |
InChI-Schlüssel |
JKULISRYHVNYLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)N2CNCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


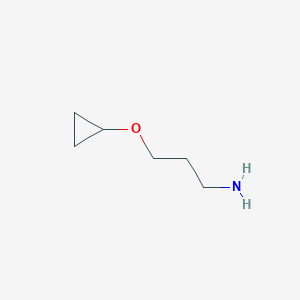

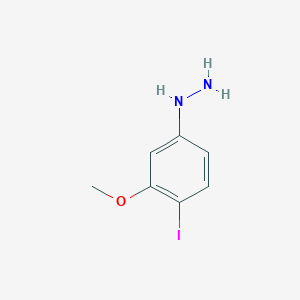
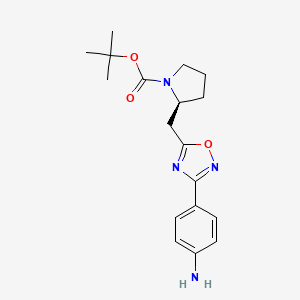




![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
